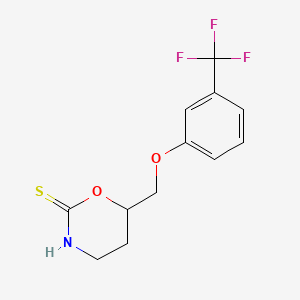
4-(Dibromomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzonitrile, where the hydrogen atoms at the para position are replaced by a dibromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of imines and acetals.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like primary amines and trialkyl orthoformates are commonly used under mild conditions to form imines and acetals.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Imines: Formed by the reaction with primary amines.
Acetals: Formed by the reaction with trialkyl orthoformates.
Benzoic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
4-(Dibromomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing for various substitution and addition reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of imines and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: A simpler derivative with a single bromine atom at the para position.
4-Chlorobenzonitrile: Contains a chlorine atom instead of bromine at the para position.
4-Iodobenzonitrile: Contains an iodine atom at the para position.
Uniqueness
4-(Dibromomethyl)benzonitrile is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C8H5Br2N |
|---|---|
Molecular Weight |
274.94 g/mol |
IUPAC Name |
4-(dibromomethyl)benzonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H |
InChI Key |
GYQNIXGSKFFVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
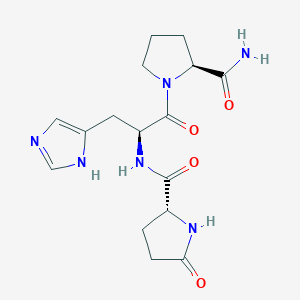
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
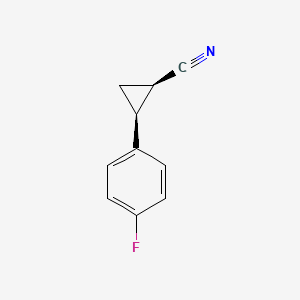
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
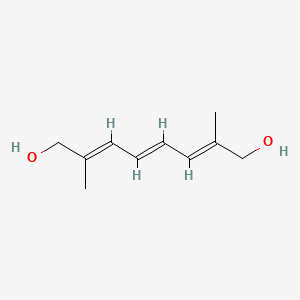
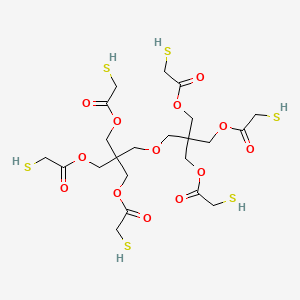
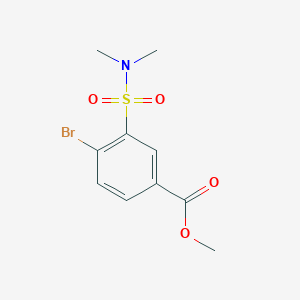
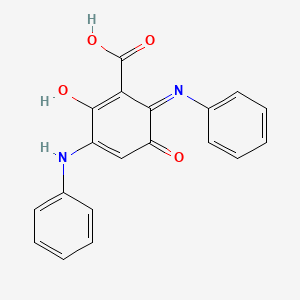
![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
